2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline
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Overview
Description
2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline is a complex organic compound characterized by the presence of tert-butylphenoxy and trifluoromethyl groups attached to a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenoxyacetyl chloride. This intermediate is then reacted with sodium methacrylate in acetonitrile to produce 2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate . Further reactions involving trifluoromethylation and cyclization steps lead to the formation of the final quinoxaline structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core, leading to different substituted products.
Substitution: The tert-butylphenoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxalines.
Scientific Research Applications
2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoxaline core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-tert-butylphenoxy)-2-(trifluoromethyl)quinazoline: Shares similar structural features but differs in the core structure, leading to different reactivity and applications.
Phenylboronic pinacol esters: Although structurally different, these compounds also exhibit unique reactivity patterns and are used in drug design.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c1-18(2,3)12-8-10-13(11-9-12)25-17-16(19(20,21)22)23-14-6-4-5-7-15(14)24-17/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRGRPAFVBACCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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